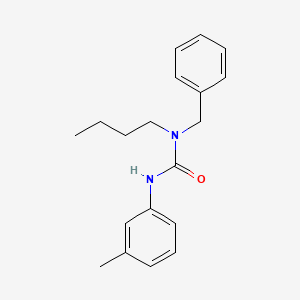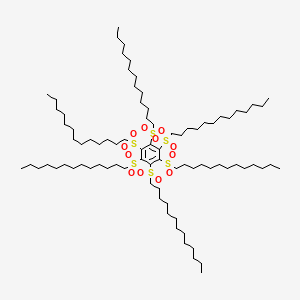diphenyl-lambda~5~-phosphane CAS No. 89807-16-9](/img/structure/B14384194.png)
[3-(Dimethylphosphoryl)propyl](oxo)diphenyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is a phosphine oxide compound with a unique structure that includes both dimethylphosphoryl and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine oxide, followed by the addition of the alkylating agent to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphine oxide to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction can produce phosphines. Substitution reactions can result in a variety of products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
The compound has potential applications in biology, particularly in the development of phosphine oxide-based probes for imaging and sensing. Its unique structure allows for selective binding to biological targets, making it useful in diagnostic and therapeutic applications.
Medicine
In medicine, 3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is being explored for its potential as a drug delivery agent. Its ability to form stable complexes with metal ions can be leveraged to deliver therapeutic agents to specific sites in the body.
Industry
In industry, the compound is used as a flame retardant and plasticizer. Its thermal stability and ability to interact with polymer matrices make it suitable for enhancing the properties of various materials.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, facilitating the formation of stable complexes. The compound can also undergo redox reactions, which can modulate its activity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the dimethylphosphoryl group.
Dimethylphenylphosphine oxide: Contains a single phenyl group and two methyl groups.
Diphenylphosphine oxide: Lacks the dimethylphosphoryl group but has two phenyl groups.
Uniqueness
3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is unique due to the presence of both dimethylphosphoryl and diphenyl groups. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to form stable complexes with metal ions and undergo diverse chemical reactions sets it apart from similar compounds.
Propiedades
Número CAS |
89807-16-9 |
|---|---|
Fórmula molecular |
C17H22O2P2 |
Peso molecular |
320.30 g/mol |
Nombre IUPAC |
[3-dimethylphosphorylpropyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H22O2P2/c1-20(2,18)14-9-15-21(19,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,9,14-15H2,1-2H3 |
Clave InChI |
BHTLCEZVGVJNJA-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)CCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)

![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
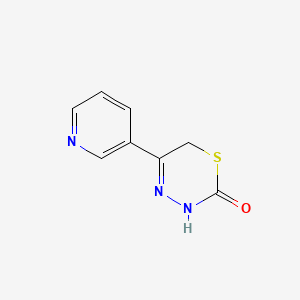
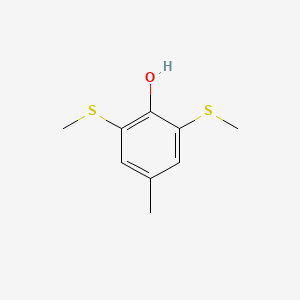
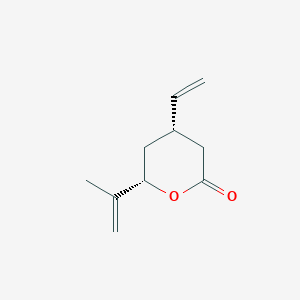
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)
![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)


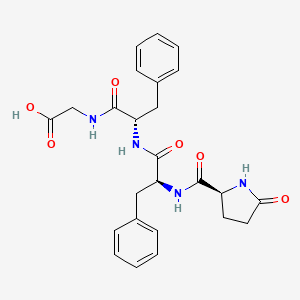
![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
